

A Comparative Guide to Commercial Lansoprazole N-oxide Reference Standards

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Compound of Interest

Compound Name: *Lansoprazole N-oxide*

Cat. No.: *B194826*

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For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical testing and regulatory compliance. **Lansoprazole N-oxide**, a key impurity of the proton-pump inhibitor Lansoprazole, is a critical reference standard for method development, validation, and quality control.[1][2] This guide provides a comparative overview of commercially available **Lansoprazole N-oxide** reference standards and details the experimental protocols for their benchmarking.

Comparative Analysis of Commercial Standards

While a direct head-to-head experimental comparison of all available commercial **Lansoprazole N-oxide** reference standards is not publicly available, a comparative summary of key specifications can be compiled from supplier data sheets. The following table summarizes the information available from various suppliers. Researchers are advised to request certificates of analysis (CoA) for the most current and detailed information.

Table 1: Comparison of Commercial **Lansoprazole N-oxide** Reference Standards

Supplier	Product Code	Purity Specification	Format	Storage Temperature	Additional Information
LGC Standards	TRC-L175035	>95% (HPLC) [3]	Neat[3]	-20°C[3]	Designated as Lansoprazole EP Impurity A and Lansoprazole N-Oxide (USP).
Cayman Chemical	19086	≥98%	Solid	-20°C	Stated stability of ≥ 4 years.
Pharmaffiliates	PA 12 06010	Not specified	Not specified	Not specified	Listed as Lansoprazole - Impurity A.
SynZeal	SZ-L009017	Not specified	Not specified	Ambient Shipping	Designated as Lansoprazole EP Impurity A.
USP	1A08470	Not specified	Analytical Material	Not specified	Pharmaceutical Analytical Impurity (PAI), not an official USP Reference Standard.
Biosynth	IL24840	Not specified	Not specified	10°C - 25°C	Also known as Lansoprazole impurity A.

Note: The information in this table is based on publicly available data and may not be exhaustive. It is crucial to obtain the latest specifications from the suppliers.

Experimental Protocols for Benchmarking

To objectively compare the performance of different commercial **Lansoprazole N-oxide** reference standards, a series of key experiments should be conducted. The following are detailed methodologies for these essential tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of the **Lansoprazole N-oxide** reference standard and to identify and quantify any impurities.

- Chromatographic System:
 - Column: Waters Acquity BEH C18, 1.7 μm , 2.1 x 100 mm (or equivalent)
 - Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10, v/v)
 - Mobile Phase B: Methanol and acetonitrile (50:50, v/v)
 - Gradient Program: A suitable gradient to ensure the separation of **Lansoprazole N-oxide** from its potential impurities.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
 - Detection Wavelength: 285 nm
 - Injection Volume: 1-5 μL
- Sample Preparation:
 - Accurately weigh about 10 mg of the **Lansoprazole N-oxide** reference standard.

- Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
- Sonicate if necessary to ensure complete dissolution.
- Procedure:
 - Inject the prepared sample solution into the HPLC system.
 - Record the chromatogram and integrate the peak areas.
 - Calculate the purity of the **Lansoprazole N-oxide** by the area normalization method.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (LC-MS):
 - Couple the HPLC system described above to a mass spectrometer.
 - Acquire the mass spectrum of the main peak and confirm that the observed mass-to-charge ratio (m/z) corresponds to the molecular weight of **Lansoprazole N-oxide** (385.36 g/mol).
- NMR Spectroscopy:
 - Dissolve a sufficient amount of the reference standard in a suitable deuterated solvent (e.g., DMSO- d_6).
 - Acquire 1H and ^{13}C NMR spectra.
 - Compare the obtained spectra with the known chemical shifts and coupling constants for **Lansoprazole N-oxide** to confirm its chemical structure.

Water Content by Karl Fischer Titration

This experiment determines the amount of water present in the reference standard, which is crucial for calculating the purity on an anhydrous basis.

- Apparatus: A calibrated Karl Fischer titrator.
- Reagent: Karl Fischer reagent suitable for volumetric or coulometric titration.
- Sample Preparation: Accurately weigh an appropriate amount of the **Lansoprazole N-oxide** reference standard and introduce it into the titration vessel.
- Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated automatically by the instrument.

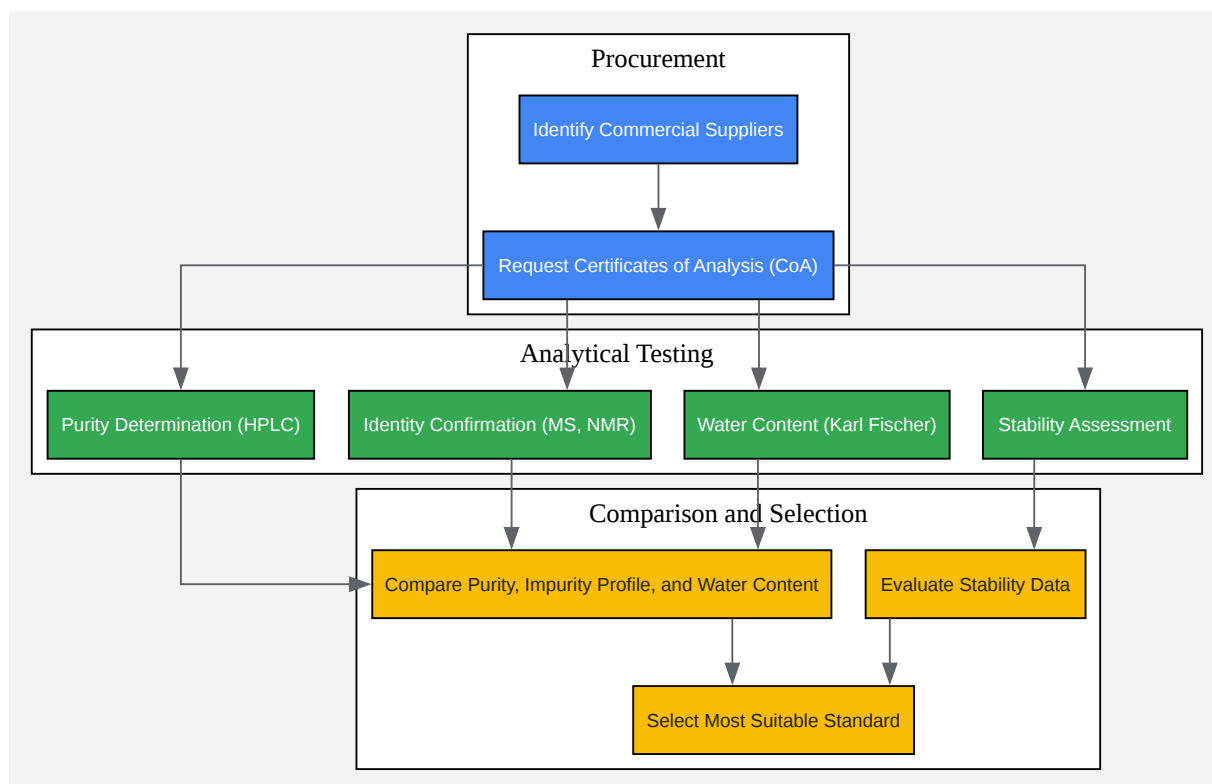
Stability Assessment

A stability-indicating method should be used to assess the degradation of the reference standard under various stress conditions.

- Forced Degradation Studies:
 - Expose the reference standard to conditions such as heat (e.g., 105°C for 14 hours), acid (e.g., 1N HCl for 1 minute), base (e.g., 1N NaOH at 30°C for 6 hours), and oxidation (e.g., 6% H₂O₂ for 2 hours).
 - Analyze the stressed samples using the HPLC method described above to identify and quantify any degradation products. A stable reference standard will show minimal degradation.

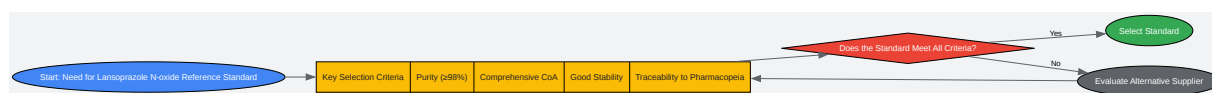
Visualizing the Benchmarking Process

To aid in the understanding of the experimental workflow and the logical process for selecting a suitable reference standard, the following diagrams are provided.



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Caption: Experimental workflow for benchmarking commercial reference standards.



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Caption: Logical diagram for selecting a suitable reference standard.

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References

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